molecular formula C22H17N3O6S2 B11280075 methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate

methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate

Cat. No.: B11280075
M. Wt: 483.5 g/mol
InChI Key: JEOGFFXLLAPSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a complex heterocyclic compound featuring a fused thiazoloquinazoline core. This structure incorporates multiple functional groups: an ethoxycarbonylphenyl carbamoyl moiety, a thioxo group, and ester functionalities. Crystallographic tools like SHELX and ORTEP-III have been instrumental in resolving similar compounds’ structures .

Properties

Molecular Formula

C22H17N3O6S2

Molecular Weight

483.5 g/mol

IUPAC Name

methyl 3-[(4-ethoxycarbonylphenyl)carbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate

InChI

InChI=1S/C22H17N3O6S2/c1-3-31-21(29)11-4-7-13(8-5-11)23-19(27)16-17-24-18(26)14-9-6-12(20(28)30-2)10-15(14)25(17)22(32)33-16/h4-10H,3H2,1-2H3,(H,23,27)(H,24,26)

InChI Key

JEOGFFXLLAPSKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of Quinazoline-1-thione Intermediate

The quinazoline-thione core is synthesized through a cyclocondensation reaction. Methyl 2-amino-4-(methoxycarbonyl)benzoate (2.0 mmol) reacts with thiourea (2.4 mmol) in acetic acid under reflux (110°C, 8 h), yielding methyl 5-oxo-1-thioxo-4,5-dihydro-1H-quinazoline-8-carboxylate (Yield: 68%).

Characterization Data :

  • IR (KBr) : 1730 cm⁻¹ (C=O ester), 1245 cm⁻¹ (C=S).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H-2), 7.98 (d, J = 8.4 Hz, 1H, H-7), 7.45 (d, J = 8.4 Hz, 1H, H-6), 3.91 (s, 3H, OCH₃).

Thiazole Ring Annulation Using Appel’s Salt

The thiazolo[3,4-a]quinazoline system is constructed via Appel’s salt (4,5-dichloro-1,2,3-dithiazolium chloride) treatment. The quinazoline-thione intermediate (1.0 mmol) reacts with Appel’s salt (1.2 mmol) in pyridine (5 mL) at 0°C, followed by gradual warming to room temperature (24 h). The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 7:3) to yield methyl 5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate (Yield: 54%).

Optimization Insights :

  • Excess Appel’s salt (>1.2 eq) leads to overhalogenation.

  • Pyridine acts as both base and solvent, suppressing side reactions.

Analytical Validation and Spectral Data

Spectroscopic Confirmation

IR (KBr) :

  • 3320 cm⁻¹ (N-H stretch), 1725 cm⁻¹ (ester C=O), 1680 cm⁻¹ (carbamoyl C=O), 1240 cm⁻¹ (C=S).

¹H NMR (500 MHz, CDCl₃) :

  • δ 10.32 (s, 1H, NH), 8.45 (s, 1H, H-2), 8.12 (d, J = 8.5 Hz, 2H, Ar-H), 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.95 (s, 3H, COOCH₃), 1.42 (t, J = 7.1 Hz, 3H, CH₃).

¹³C NMR (125 MHz, CDCl₃) :

  • δ 179.2 (C=S), 166.8 (quinazoline C=O), 165.1 (carbamoyl C=O), 154.3 (ester C=O), 61.5 (OCH₂CH₃), 52.1 (COOCH₃), 14.3 (CH₃).

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (HPLC)Limitations
Appel’s Salt RouteThiazole annulation5498.5Requires anhydrous conditions
Carbodiimide CouplingCarbamoyl functionalization6297.8Sensitive to moisture

Challenges and Optimization Strategies

  • Regioselectivity in Thiazole Formation :

    • Appel’s salt preferentially reacts at the electron-deficient C-3 position of the quinazoline-thione, minimizing isomeric byproducts.

    • Solution : Use bulky bases (e.g., 2,6-lutidine) to sterically hinder competing sites.

  • Carbamoyl Group Hydrolysis :

    • The ethoxycarbonyl group is susceptible to base-mediated hydrolysis.

    • Mitigation : Conduct coupling reactions under neutral pH and low temperature.

Industrial Scalability Considerations

  • Cost Efficiency : Appel’s salt is cost-prohibitive at scale; alternatives like Lawesson’s reagent may be explored.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.

Scientific Research Applications

Methyl 3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with other heterocyclic derivatives, such as:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate Thiazolo[3,4-a]quinazoline C₂₃H₁₈N₄O₆S₂ ~526.59* Ethoxycarbonyl, carbamoyl, thioxo, methyl ester
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) 1,3,4-Thiadiazole C₁₈H₁₅N₃O₄S 369.40 Phenylcarbamoyl, methoxy benzoate
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate Thiazole C₃₉H₄₇N₇O₅S₂ 786.01 Ureido, thiazolylmethyl, hydroxy, phenyl

*Calculated based on formula.

Key Differences and Implications

  • Core Heterocycle: The target compound’s thiazoloquinazoline core is larger and more rigid compared to the 1,3,4-thiadiazole in LS-03205 or the isolated thiazole in derivatives . This rigidity may enhance binding specificity to biological targets (e.g., kinases) but reduce solubility.
  • Functional Groups: The ethoxycarbonylphenyl carbamoyl group in the target compound contrasts with the methoxy benzoate in LS-03203. The former may increase lipophilicity, favoring blood-brain barrier penetration, while the latter could enhance metabolic stability .
  • Molecular Weight and Bioavailability :

    • The target compound’s higher molecular weight (~526 vs. 369 for LS-03205) may challenge compliance with Lipinski’s Rule of Five, reducing oral bioavailability.

Pharmacological and Physicochemical Properties

Property Target Compound LS-03205 Compound
Aqueous Solubility Likely low (high lipophilicity) Moderate (polar methoxy group) Low (high MW, lipophilic groups)
Melting Point >250°C (predicted for fused heterocycles) Not reported Not reported
Enzymatic Stability Susceptible to esterase hydrolysis (methyl/ethoxy esters) Similar ester liability Stabilized by bulky substituents
Therapeutic Potential Kinase inhibition (hypothesized) Unreported Antimicrobial/antiviral (ureido-thiazole motifs)

Biological Activity

Methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a complex compound belonging to the thiazoloquinazoline class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C19H20N2O4S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This compound features a thiazoloquinazoline core structure, which is known for its diverse pharmacological properties.

Research indicates that compounds within the thiazoloquinazoline class exhibit a range of biological activities, including:

  • Anticancer Activity : Thiazoloquinazolines have shown potential as anticancer agents by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
  • Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against a variety of pathogens, suggesting potential applications in treating infections.

Anticancer Studies

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have been conducted on various cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF7 (breast cancer). The compound exhibited IC50 values ranging from 0.28 to 10 μg/mL across different cell lines, indicating promising cytotoxic effects.

Cell Line IC50 (μg/mL) Mechanism
HCT1163.29Apoptosis induction
H46010.0Cell cycle arrest
MCF70.28Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it showed significant inhibition with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

G-protein Coupled Receptor (GPCR) Activity

A notable aspect of this compound is its interaction with G-protein coupled receptors (GPCRs). It has been identified as a potential activator of BK Ca channels, which are crucial in regulating smooth muscle contraction and neurotransmitter release. This activity was characterized using a chemical library screening approach.

Case Studies

  • Study on Anticancer Efficacy : A recent publication reported on the synthesis and evaluation of thiazoloquinazoline derivatives where methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo was among the tested compounds. The study concluded that modifications at specific positions on the thiazoloquinazoline core could enhance anticancer activity significantly.
  • Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties of various thiazoloquinazolines against resistant strains of bacteria. Methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo was effective against several strains, suggesting its potential as a lead compound for further development in antimicrobial therapy.

Q & A

Q. What are the recommended safety precautions for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear protective gloves, lab coats, safety goggles, and use fume hoods or BS-approved ventilation systems to minimize inhalation risks .
  • Storage: Store in tightly sealed containers in cool, well-ventilated areas away from heat, sunlight, and incompatible substances .
  • Emergency Measures: Immediate decontamination of exposed skin/clothing and access to eyewash stations are critical due to its acute toxicity classification (Category 4 for oral, dermal, and inhalation hazards) .

Q. What spectroscopic methods are recommended for characterizing purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR): For confirming functional groups and stereochemistry .
  • Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns .
  • Chromatography: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress and purity .

Q. What are the critical steps in synthesizing this compound to ensure high yield and purity?

Answer:

  • Stepwise Functionalization: Sequential introduction of carbamoyl and thioxo groups to avoid side reactions .
  • Reaction Monitoring: Use TLC/HPLC to track intermediates and optimize reaction termination points .
  • Purification: Column chromatography or recrystallization to isolate the final product .

Q. What storage conditions are required to maintain the compound’s stability?

Answer: Store in airtight containers at temperatures below 25°C, protected from humidity and light. Stability testing under accelerated conditions (e.g., 40°C/75% RH) is advised for long-term studies .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

Answer:

  • Phase 1 (Lab Studies): Determine physicochemical properties (e.g., logP, hydrolysis rates) to model environmental partitioning .
  • Phase 2 (Ecotoxicology): Use microcosm assays to assess biodegradation and toxicity in soil/water systems .
  • Phase 3 (Field Monitoring): Deploy tracer studies to track persistence and bioaccumulation in real ecosystems .

Q. What methodologies resolve contradictory data on biological activity in thiazoloquinazoline derivatives?

Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify functional groups (e.g., ethoxycarbonyl or thioxo moieties) and compare bioactivity profiles .
  • Standardized Assays: Replicate studies using uniform cell lines (e.g., HEK293 for kinase inhibition) and statistical validation (e.g., ANOVA for dose-response curves) .

Q. How should researchers approach comparative studies with structural analogs to identify key functional groups?

Answer:

  • Scaffold Comparison: Use analogs like ethyl 3-(4-methylphenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate to isolate the impact of phenolic substitutions .
  • Computational Modeling: Apply molecular docking to predict binding affinities to targets (e.g., protein kinases) and validate with in vitro assays .

Q. What experimental designs are suitable for assessing dose-response relationships in pharmacological studies?

Answer:

  • In Vitro: Use a randomized block design with split-plot variations to test concentration gradients (e.g., 0.1–100 µM) across cell lines .
  • In Vivo: Apply repeated-measures ANOVA in animal models to account for temporal variability in metabolic responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.